molecular formula C10H9IN2O2 B2516119 1-Methyl-5-nitroquinolin-1-ium iodide CAS No. 71636-07-2

1-Methyl-5-nitroquinolin-1-ium iodide

Cat. No. B2516119
Key on ui cas rn: 71636-07-2
M. Wt: 316.098
InChI Key: CZWVDQJRKFSOAG-UHFFFAOYSA-M
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Patent
US07442701B2

Procedure details

5-Nitroquinoline (4 g, 30 mmol) was melted at 85° C., prior to addition of dimethyl sulfate (2.2 ml, 30 mmol), and the resulting mixture was stirred at this temperature for 1.5 hours. The yellow gel was dissolved in water (35 ml) and cooled to room temperature. A saturated aqueous solution of potassium iodide (7.63 g, 45.9 mmol) was added, and the resulting orange precipitate was filtered, washing the residue with chilled water. After drying under vacuum at 60° C., for 2 hours, the brick-red solid was used in the next step without purification.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
7.63 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2)([O-:3])=[O:2].S(OC)(O[CH3:18])(=O)=O.[I-:21].[K+]>O>[I-:21].[CH3:18][N+:9]1[C:10]2[C:5](=[C:4]([N+:1]([O-:3])=[O:2])[CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:7][CH:8]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CC=NC2=CC=C1
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
7.63 g
Type
reactant
Smiles
[I-].[K+]
Step Four
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at this temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting orange precipitate was filtered
WASH
Type
WASH
Details
washing the residue with chilled water
CUSTOM
Type
CUSTOM
Details
After drying under vacuum at 60° C., for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the brick-red solid was used in the next step without purification

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
[I-].C[N+]1=CC=CC2=C(C=CC=C12)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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